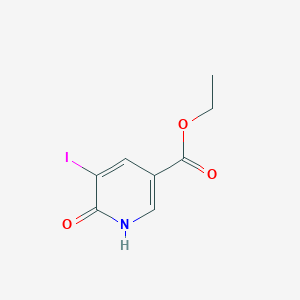

Ethyl 6-hydroxy-5-iodonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-iodo-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-2-13-8(12)5-3-6(9)7(11)10-4-5/h3-4H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBFIGPKLKWILM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 6 Hydroxy 5 Iodonicotinate

Established Synthetic Pathways to the Core Structure

The synthesis of ethyl 6-hydroxy-5-iodonicotinate can be approached through several key transformations, primarily involving the construction and functionalization of the pyridine (B92270) core. These methods include the direct iodination of a pre-existing hydroxynicotinic acid derivative, the esterification of an iodinated hydroxynicotinic acid, or a multi-step sequence starting from simpler precursors.

Iodination Strategies for Nicotinic Acid Derivatives

The introduction of an iodine atom onto the pyridine ring, specifically at the C-5 position adjacent to the hydroxyl group, is a critical step in the synthesis of the target molecule. The electron-rich nature of the 6-hydroxypyridine system, also known as a 2-pyridone, facilitates electrophilic substitution reactions. Several iodination methods have been reported for such systems.

One-pot iodination procedures for hydroxypyridines have been developed that proceed under mild conditions and can produce high yields without the need for chromatographic purification. nih.gov These methods are applicable to both 2- and 4-hydroxypyridines. nih.gov For electron-rich aromatic compounds in general, disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in acetonitrile (B52724) has been shown to be effective. nih.gov

A radical-based direct C-H iodination protocol has also been developed for pyridones, which can lead to iodination at the C3 and C5 positions. rsc.org The choice of iodinating agent and reaction conditions is crucial for achieving the desired regioselectivity. Common iodinating agents for such transformations include iodine monochloride (ICl) and N-iodosuccinimide (NIS). nih.govorgsyn.org The use of elemental iodine in combination with an oxidizing agent is another common strategy for the iodination of electron-rich heterocycles. mdpi.com

Table 1: Comparison of Iodination Reagents for Aromatic Compounds

| Iodinating Reagent System | Substrate Type | Key Features |

| Iodine Monochloride (ICl) | p-Nitroaniline | Reaction in glacial acetic acid, heat may be required. orgsyn.org |

| N-Iodosuccinimide (NIS)/p-Toluenesulfonic acid | Phenols | High para-regioselectivity. nih.gov |

| Elemental Iodine (I₂) / Silver Salts (e.g., Ag₂SO₄) | Chlorinated aromatics | Offers access to iodoarenes that are valuable intermediates. nih.gov |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) / Disulfide catalyst | Electron-rich aromatics | Mild conditions, applicable to various derivatives. nih.gov |

Esterification Protocols for Hydroxynicotinic Acids

The ethyl ester group in the target molecule is typically introduced through the esterification of the corresponding carboxylic acid, 6-hydroxy-5-iodonicotinic acid. The Fischer esterification is a classic and widely used method for this transformation. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, water is often removed as it is formed.

A typical procedure involves dissolving the carboxylic acid in anhydrous ethanol and adding a catalytic amount of concentrated sulfuric acid, followed by refluxing the mixture. truman.edu The workup usually involves neutralizing the excess acid and extracting the ester. The purity of the starting carboxylic acid is important, as the presence of water can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester. truman.edu

Multi-step Synthetic Routes from Precursors

The synthesis of this compound can also be achieved through a multi-step sequence starting from more readily available precursors. One plausible route involves the initial synthesis of a dihydroxypyridine, followed by selective functionalization. For instance, 2,5-dihydroxypyridine (B106003) can be a potential starting material.

Another approach could involve the construction of the substituted pyridine ring from acyclic precursors. Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of highly substituted pyridines in a single step. researchgate.net For example, a one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed for the synthesis of highly substituted pyridine derivatives from alkynes and α,β-unsaturated imines. nih.govosti.govnih.gov While not directly reported for the target molecule, these methods offer a convergent and efficient strategy for accessing complex pyridine structures.

A rhodium carbenoid-induced ring expansion of isoxazoles represents another advanced one-pot procedure for synthesizing highly functionalized pyridines. nih.gov This method involves the reaction of an isoxazole (B147169) with a vinyldiazomethane, followed by rearrangement and oxidation to furnish the pyridine ring. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

In the iodination step, the reactivity of the iodinating agent and the nature of the solvent can significantly influence the outcome. For instance, the use of a non-coordinating solvent might be preferable in some cases to avoid side reactions. Temperature control is also critical, as higher temperatures can sometimes lead to the formation of undesired byproducts.

For the esterification, the efficiency of water removal is a key factor in achieving high yields. This can be accomplished by using a Dean-Stark apparatus or by using a large excess of the alcohol. The concentration of the acid catalyst also needs to be optimized to ensure a reasonable reaction rate without causing degradation of the starting material or product.

Table 2: Illustrative Yields in Multi-Step Synthesis of a Related Compound

This table illustrates a three-step synthesis of an acetyl-protected thioamide, showcasing typical yields in a multi-step sequence.

| Step | Reaction | Yield (%) |

| 1 | Acetal formation | 95 |

| 2 | Amide formation | 55 |

| 3 | Thioamide formation | 81 |

| Overall | Three-step synthesis | 42 |

Data adapted from a study on the synthesis of 2-(1H-Indol-3-yl)thiazole derivatives, demonstrating a multi-step process with varying yields per step. nih.gov

Scalability Considerations in Synthetic Development

The scalability of a synthetic route is a critical factor for the practical production of a compound. A scalable synthesis should ideally involve a limited number of steps, use readily available and inexpensive starting materials, and employ reaction conditions that are safe and manageable on a larger scale.

One-pot procedures are highly desirable as they reduce the number of workup and purification steps, leading to a more efficient and cost-effective process. nih.gov The development of a scalable one-pot transformation for the synthesis of pyridine sulfonamides, for example, highlights the potential for such approaches in preparing functionalized pyridines. nih.gov

The use of flow chemistry can also offer significant advantages for the scalable synthesis of potentially hazardous intermediates or for reactions that require precise control over reaction parameters. rsc.org While not specifically reported for the target molecule, the principles of flow chemistry could be applied to its synthesis to enhance safety and efficiency.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. For the synthesis of this compound, several green chemistry strategies can be considered.

The use of greener solvents, such as water or ethanol, is a key aspect of green chemistry. mdpi.com For instance, the development of a green chemical approach for the iodination of pyrimidine (B1678525) derivatives using mechanical grinding under solvent-free conditions offers an environmentally friendly alternative to traditional methods that use toxic reagents and solvents. nih.gov

Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. rsc.org One-pot, multi-component reactions are also inherently green as they increase atom economy and reduce waste. researchgate.net The use of biocatalysis, where enzymes are used to perform specific chemical transformations, represents a highly sustainable approach, although its application to the synthesis of this specific molecule has not yet been reported.

Table 3: Principles of Green Chemistry in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Atom Economy | Multi-component reactions that incorporate most of the atoms from the reactants into the final product. researchgate.net |

| Use of Safer Solvents | Employing water or ethanol as reaction media. mdpi.com |

| Energy Efficiency | Utilizing microwave irradiation to accelerate reactions and reduce energy consumption. rsc.org |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric quantities. nih.gov |

| Reduced Derivatives | One-pot syntheses that avoid protection and deprotection steps. nih.gov |

Chemical Reactivity and Derivatization Studies of Ethyl 6 Hydroxy 5 Iodonicotinate

Transformations Involving the Pyridine (B92270) Nitrogen

The nitrogen atom in the pyridine ring of ethyl 6-hydroxy-5-iodonicotinate is a key site for chemical reactions, notably N-alkylation and N-oxidation. These transformations can significantly alter the electronic properties and biological activity of the molecule.

N-oxidation of pyridine derivatives is a common transformation. For instance, selective N-oxidation of various pyridine-containing molecules, even in the presence of other oxidizable groups like aliphatic amines, has been achieved using reagents such as hydrogen peroxide in the presence of an iminium salt organocatalyst. nih.gov This method allows for the specific formation of pyridine N-oxides, which can serve as intermediates for further functionalization. nih.gov

Reactions of the Hydroxyl Group at Position 6

The 6-hydroxyl group of this compound, existing in tautomeric equilibrium with its corresponding pyridone form, is amenable to several important chemical reactions, including O-alkylation and conversion to a chloro group. rsc.org

O-alkylation, commonly achieved through the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.comyoutube.comyoutube.comyoutube.com This reaction is a versatile method for introducing a wide variety of alkyl or aryl ethers at the 6-position.

Furthermore, the hydroxyl group can be converted to a chloro group, a valuable transformation for enabling subsequent nucleophilic aromatic substitution or cross-coupling reactions. This is typically accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govresearchgate.netresearchgate.net Studies on other 2-hydroxypyridines have shown that this chlorination can be carried out efficiently, even on a large scale. nih.govresearchgate.net

Substitution and Functionalization at the Iodine-Bearing Position 5

The iodine atom at position 5 is a prime handle for introducing new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-substituted pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com The Suzuki-Miyaura coupling is highly versatile, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at position 5. organic-chemistry.orglibretexts.orgrsc.org

Stille Coupling: The Stille reaction provides another powerful method for C-C bond formation by coupling the iodonicotinate with an organostannane reagent, catalyzed by a palladium complex. mdpi.comharvard.eduyoutube.comlibretexts.orgrsc.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It involves the palladium- and copper-co-catalyzed reaction of the iodo-derivative with a terminal alkyne. This reaction is instrumental in the synthesis of various conjugated systems.

A summary of representative cross-coupling reactions is presented below:

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 5-Aryl-6-hydroxynicotinate |

| Stille | Organostannane | Pd catalyst | 5-Alkenyl-6-hydroxynicotinate |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst | 5-Alkynyl-6-hydroxynicotinate |

Modifications of the Ethyl Ester Moiety

The ethyl ester group at position 3 of the pyridine ring can be readily modified, providing access to other important functional groups such as carboxylic acids and amides.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. researchgate.net Enzymatic hydrolysis of ethyl nicotinate (B505614) has also been studied. researchgate.net The resulting nicotinic acid derivative can then participate in a variety of subsequent reactions.

Amidation: Direct conversion of the ethyl ester to an amide can be achieved by reaction with an amine. Alternatively, the ester can be reacted with hydrazine (B178648) to form a hydrazide, which is a versatile intermediate for the synthesis of various heterocyclic compounds. jst.go.jpresearchgate.net The reaction of crude ethyl nicotinate with concentrated ammonium (B1175870) hydroxide (B78521) can also produce the corresponding amide. google.com

Chemo- and Regioselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in its derivatization. youtube.com The relative reactivity of the different functional groups can often be controlled by the choice of reagents and reaction conditions.

For instance, in cross-coupling reactions at the 5-position, the choice of catalyst and ligands can be crucial to avoid side reactions at other positions. Similarly, when performing reactions at the hydroxyl or ester groups, the conditions must be chosen to prevent unwanted reactions with the iodo-substituent or the pyridine nitrogen. The inherent nucleophilicity of the pyridine nitrogen can sometimes be problematic, but this can often be mitigated by performing the reaction under acidic conditions, which protonates the nitrogen and reduces its reactivity.

Synthesis of Advanced Nicotinate Derivatives for Research

The strategic functionalization of this compound at its various reactive sites allows for the synthesis of a wide array of advanced nicotinate derivatives for research purposes. These derivatives are of interest in various fields, including medicinal chemistry and materials science. jst.go.jpacs.orgresearchgate.netnih.govnih.gov

By employing the reactions described above, a diverse library of analogs can be generated. For example, Suzuki and Stille couplings can be used to introduce a variety of substituted aryl and heteroaryl rings at the 5-position. The 6-hydroxyl group can be converted into a range of ethers or replaced with other functionalities. Furthermore, the ester group can be transformed into a library of amides and hydrazides, further expanding the chemical space accessible from this versatile starting material. jst.go.jpresearchgate.net The synthesis of such analogs is crucial for structure-activity relationship (SAR) studies in drug discovery programs. nih.govchemistryjournal.net

Construction of Fused Heterocyclic Systems Incorporating the Nicotinate Scaffold

The unique substitution pattern of this compound, featuring a hydroxyl group ortho to an iodine atom on the pyridine ring, renders it a valuable precursor for the synthesis of various fused heterocyclic systems. This arrangement allows for sequential or one-pot reactions to construct rings fused to the pyridine core, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science. Key strategies involve palladium-catalyzed cross-coupling reactions followed by cyclization to form furan-fused systems, and condensation reactions to build oxazine-type heterocyclic structures.

Synthesis of Furo[3,2-b]pyridines via Palladium-Catalyzed Annulation

A prominent application of this compound in the construction of fused heterocycles is the synthesis of the furo[3,2-b]pyridine (B1253681) scaffold. This is typically achieved through a Sonogashira cross-coupling reaction with terminal alkynes, followed by an intramolecular cyclization. This two-step, one-pot process leverages the reactivity of the iodo and hydroxyl groups to build the furan (B31954) ring.

The general synthetic approach involves the reaction of a 2-hydroxy-3-halopyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Specifically, for substrates analogous to this compound, such as 3-chloro-2-hydroxypyridine, a range of 2-substituted furo[3,2-b]pyridines have been successfully synthesized. nih.govresearchgate.net The reaction proceeds under ultrasound irradiation with a catalytic system comprising 10% Pd/C, copper(I) iodide (CuI), triphenylphosphine (B44618) (PPh₃), and triethylamine (B128534) (Et₃N) in ethanol (B145695). nih.gov This methodology is expected to be directly applicable to this compound.

The reaction commences with the palladium- and copper-co-catalyzed Sonogashira coupling of the 5-iodo position of the nicotinate with a terminal alkyne. The resulting 5-alkynyl-6-hydroxynicotinate intermediate then undergoes an intramolecular 5-exo-dig cyclization, where the hydroxyl group attacks the alkyne, to form the fused furan ring of the furo[3,2-b]pyridine system.

A variety of terminal alkynes bearing different functional groups, including aliphatic, aromatic, and heteroaromatic substituents, can be employed in this reaction, allowing for the synthesis of a diverse library of 2-substituted furo[3,2-b]pyridine derivatives. The table below illustrates the expected products from the reaction of this compound with various terminal alkynes, based on analogous transformations. nih.govresearchgate.net

| Terminal Alkyne | Expected Product (2-Substituted Ethyl Furo[3,2-b]pyridine-6-carboxylate) |

| Phenylacetylene | Ethyl 2-phenylfuro[3,2-b]pyridine-6-carboxylate |

| 1-Hexyne | Ethyl 2-butylfuro[3,2-b]pyridine-6-carboxylate |

| Propargyl alcohol | Ethyl 2-(hydroxymethyl)furo[3,2-b]pyridine-6-carboxylate |

| 4-Ethynyltoluene | Ethyl 2-(p-tolyl)furo[3,2-b]pyridine-6-carboxylate |

| 3-Ethynylthiophene | Ethyl 2-(thiophen-3-yl)furo[3,2-b]pyridine-6-carboxylate |

This table presents expected products based on analogous reactions reported in the literature.

Potential for Pyrido[2,3-b] researchgate.netnih.govoxazine (B8389632) Synthesis

The structure of this compound also suggests its potential as a building block for the synthesis of pyrido researchgate.netnih.govoxazine derivatives. The ortho-relationship of the hydroxyl and a leaving group (iodine) on the pyridine ring is a key structural motif for the construction of the oxazine ring.

One established method for the synthesis of related pyrido[4,3-b] researchgate.netnih.govoxazines involves the reaction of a 5-amino-4-hydroxypyridine derivative with α-halo ketones. nih.gov Adapting this strategy, it is conceivable that ethyl 6-hydroxy-5-aminonicotinate (obtainable from the corresponding nitro compound) could be reacted with α-halo ketones or similar reagents to construct a pyrido[2,3-b] researchgate.netnih.govoxazine ring system.

Furthermore, the synthesis of pyrido[2,3-b] researchgate.netnih.govoxazin-2-ones has been achieved through the condensation of 2-halo-3-hydroxypyridines with N-substituted-2-chloroacetamides. This reaction typically proceeds via an initial O-alkylation of the hydroxyl group, followed by a Smiles rearrangement and subsequent intramolecular cyclization. Given that this compound is a substituted 3-hydroxypyridine, it is a plausible substrate for this type of transformation. The reaction would likely involve the condensation of this compound with an appropriate N-substituted-2-chloroacetamide in the presence of a base to yield a pyrido[2,3-b] researchgate.netnih.govoxazin-2-one derivative. Further research is required to explore the viability and optimize the conditions for these synthetic pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 6 Hydroxy 5 Iodonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 6-hydroxy-5-iodonicotinate, both ¹H and ¹³C NMR would provide crucial information for structural confirmation.

In a hypothetical ¹H NMR spectrum, distinct signals would be anticipated for the protons of the ethyl group and the aromatic protons of the pyridine (B92270) ring. The ethyl group would manifest as a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from coupling with the adjacent methyl (-CH₃-) protons, which would in turn appear as a triplet. The chemical shifts of these signals would be indicative of their electronic environment, influenced by the adjacent oxygen atom of the ester. The pyridine ring is expected to show two distinct singlets for the protons at the C2 and C4 positions, as they lack adjacent proton neighbors for spin-spin coupling. The presence of the electron-withdrawing iodine and the electron-donating hydroxyl group would influence the chemical shifts of these aromatic protons.

The ¹³C NMR spectrum would complement the proton data by revealing the chemical environment of each carbon atom. Separate signals would be expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the pyridine ring. The carbon atoms directly bonded to the electronegative iodine and oxygen atoms would exhibit characteristic shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~1.3-1.4 | Triplet |

| -CH₂- | ~4.3-4.4 | Quartet |

| Aromatic-H (C2) | ~8.0-8.2 | Singlet |

| Aromatic-H (C4) | ~7.8-8.0 | Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~14 |

| -CH₂- | ~62 |

| C2 | ~145-150 |

| C3 | ~140-145 |

| C4 | ~125-130 |

| C5 | ~90-95 |

| C6 | ~160-165 |

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C=O stretching of the ester group would likely appear as a strong, sharp band around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester would be found in the 1100-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyridine ring and the C-I bond would be expected to show strong Raman signals.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2980 | Medium |

| C=O Stretch (Ester) | 1700-1730 | Strong, Sharp |

| C=C, C=N Stretch (Aromatic) | 1400-1600 | Medium-Strong |

| C-O Stretch (Ester) | 1100-1300 | Strong |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption maxima (λ_max) would be influenced by the π-system of the substituted pyridine ring. The presence of the hydroxyl and iodo substituents would likely cause a bathochromic (red) shift compared to unsubstituted ethyl nicotinate (B505614), indicating a smaller energy gap for π-π* transitions. The specific λ_max values would be sensitive to the solvent used for the analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₈INO₃), the expected exact mass would be calculated. The isotopic pattern of the molecular ion peak would be characteristic, with the presence of the heavy iodine atom being a key feature. Fragmentation patterns observed in the mass spectrum would also offer structural clues, such as the loss of the ethoxy group from the ester.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the packing of the molecules in the solid state. To date, no public crystallographic data for this specific compound has been reported.

Computational Chemistry and Theoretical Investigations of Ethyl 6 Hydroxy 5 Iodonicotinate

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for predicting the molecular geometry and electronic properties of molecules. In a typical study, the geometry of Ethyl 6-hydroxy-5-iodonicotinate would be optimized to find its most stable conformation, or ground state. This is often achieved using the B3LYP functional with a basis set such as 6-311G(d,p). bhu.ac.inmaterialsciencejournal.org The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule.

The electronic structure of the molecule, including the distribution of electrons and the energies of the molecular orbitals, is also determined through these calculations. Key electronic properties such as the dipole moment can be calculated to understand the polarity of the molecule. bhu.ac.in

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 122 |

| C-N (ring) | 1.33 - 1.37 | 119 - 123 |

| C-O (hydroxy) | 1.35 | - |

| C-I | 2.10 | - |

| C=O (ester) | 1.21 | - |

| C-O (ester) | 1.34 | - |

| O-H | 0.96 | - |

| C-C-N (ring) | - | 120.5 |

| C-N-C (ring) | - | 117.8 |

| C-C-I | - | 119.5 |

| C-C-O (hydroxy) | - | 121.0 |

Note: The values in this table are illustrative and represent typical ranges for similar structures. Actual values would be obtained from specific DFT calculations for this compound.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors derived from DFT calculations provide valuable information about the reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These values are for illustrative purposes and would be determined by specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and intramolecular interactions. nih.govresearchgate.net It provides a detailed picture of the bonding and antibonding orbitals and the charge transfer that occurs between them. The stabilization energy (E(2)) calculated in NBO analysis quantifies the strength of the interaction between donor and acceptor orbitals. Larger E(2) values indicate stronger interactions and greater charge delocalization, which can contribute to the stability of the molecule. These interactions are crucial for understanding the electronic communication within the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. bhu.ac.in The different colors on the MEP map indicate the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom in the pyridine (B92270) ring, indicating these are potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms. bhu.ac.in

Theoretical Spectroscopic Property Simulations and Validation

Computational methods can also be used to simulate spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. The calculation provides the vibrational frequencies and their corresponding intensities. By comparing the calculated vibrational frequencies with those obtained from experimental FT-IR and FT-Raman spectroscopy, the accuracy of the optimized geometry and the computational method can be assessed. nih.gov Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion within the molecule. The theoretical spectrum can aid in the assignment of the experimental spectral bands.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3500 |

| C-H (aromatic) | Stretching | 3100 |

| C-H (aliphatic) | Stretching | 2980 |

| C=O (ester) | Stretching | 1720 |

| C=C, C=N (ring) | Stretching | 1600 - 1450 |

| C-O | Stretching | 1250 |

| C-I | Stretching | 550 |

Note: These are representative frequencies and would be specifically calculated in a theoretical study.

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, aiding in the assignment of experimental spectra. These simulations are typically performed using Density Functional Theory (DFT), a method that has proven to be a good compromise between accuracy and computational cost for predicting molecular properties. faccts.defaccts.de

The process begins with the optimization of the molecule's geometry, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov Following geometry optimization, the NMR shielding tensors are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The chemical environment of each nucleus, influenced by factors like electron density and the presence of electronegative atoms, dictates its chemical shift. ucl.ac.uk For this compound, the iodine atom's electron-withdrawing nature and the electronic effects of the ester and hydroxyl groups on the pyridine ring would significantly influence the predicted chemical shifts of the aromatic protons and carbons. The presence of different functional groups allows for a detailed analysis of their electronic interactions within the molecule.

A hypothetical data table of simulated NMR chemical shifts is presented below. It is important to note that these are representative values and the actual computed shifts can vary depending on the level of theory and the solvent model used.

Table 1: Simulated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Simulated ¹H Chemical Shift (ppm) | Atom | Simulated ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (Aromatic) | 7.5 - 8.5 | C (Aromatic) | 110 - 160 |

| H (CH₂) | ~4.3 | C (C=O) | ~165 |

| H (CH₃) | ~1.3 | C (CH₂) | ~60 |

Note: The chemical shift for the hydroxyl proton (OH) can be highly variable and is dependent on factors like solvent, concentration, and temperature.

Computed UV-Vis Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate the electronic absorption spectra (UV-Vis) of molecules. faccts.defaccts.demdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

Similar to NMR simulations, the first step is the optimization of the ground-state geometry of this compound using a method like DFT with the B3LYP functional. mdpi.comresearchgate.net Subsequently, TD-DFT calculations are performed on the optimized structure to determine the vertical excitation energies and oscillator strengths of the electronic transitions. The calculated excitation energies correspond to the absorption maxima (λmax), and the oscillator strengths are related to the intensity of the absorption bands. researchgate.net

The resulting data can be used to generate a theoretical UV-Vis spectrum. mdpi.com The electronic transitions in molecules like this compound are typically of the π → π* and n → π* type, involving the promotion of electrons from non-bonding or pi bonding orbitals to anti-bonding pi orbitals of the pyridine ring and the carbonyl group. researchgate.netnih.gov The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the spectra in solution. mdpi.com

A hypothetical table of computed UV-Vis absorption data is provided below.

Table 2: Computed UV-Vis Absorption Data for this compound (in a polar solvent)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | ~320 | 0.25 |

| S₀ → S₂ | ~280 | 0.15 |

Non-Linear Optical (NLO) Property Characterization

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational chemistry can be employed to predict the NLO properties of molecules, providing a way to screen potential candidates before their synthesis and experimental characterization.

The NLO properties of a molecule are determined by its response to a strong electromagnetic field, such as that from a laser. Key parameters include the first hyperpolarizability (β), which is a measure of the second-order NLO response. Theoretical calculations of β are typically performed using DFT methods. researchgate.netnih.gov

For a molecule to exhibit a significant NLO response, it often needs to possess a large dipole moment and a considerable difference between the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can enhance NLO properties. In this compound, the hydroxyl group can act as an electron donor and the ester group as an electron acceptor, with the pyridine ring providing the conjugated path.

The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating higher reactivity and potentially larger NLO effects. researchgate.netnih.gov

Table 3: Computed NLO Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~3.5 D |

| HOMO Energy | ~-6.2 eV |

| LUMO Energy | ~-1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~4.4 eV |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and for understanding the biological activity of molecules.

While there are no specific published docking studies for this compound, such a study would involve defining a target protein and then using a docking program to explore the possible binding modes of the compound within the protein's active site. mdpi.comresearchgate.net The results are typically scored based on the predicted binding affinity, with lower binding energies indicating more favorable interactions. nih.gov

The interactions between the ligand and the protein can be analyzed to identify key binding features, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the hydroxyl group and the ester carbonyl oxygen could act as hydrogen bond acceptors or donors, while the pyridine ring could engage in π-stacking interactions with aromatic amino acid residues in the protein's binding site. nih.gov Such computational analyses can provide valuable hypotheses about the molecule's potential biological targets and mechanism of action. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Lys72, Glu91, Leu145 |

Investigation of Biological Activities and Molecular Mechanisms of Ethyl 6 Hydroxy 5 Iodonicotinate Excluding Clinical Human Trials

Enzyme Modulation Studies

There is no available information on the enzyme modulation properties of Ethyl 6-hydroxy-5-iodonicotinate.

Inhibition Kinetics and Mechanisms of Action

No studies concerning the inhibition kinetics or the mechanisms of action of this compound on any enzyme have been reported.

Interactions with Specific Enzymatic Targets (e.g., Plasma Kallikrein)

There is no documented evidence of this compound interacting with plasma kallikrein or any other specific enzymatic targets.

Receptor Interaction and Agonist/Antagonist Profiling

Information regarding the interaction of this compound with any receptor is not available in the current body of scientific literature.

Ligand Binding Affinity and Selectivity Studies

No studies have been published that assess the ligand binding affinity or selectivity of this compound for any receptor.

Modulation of G-Protein Coupled Receptors (e.g., S1P1/Edg1)

There is no research available on the modulatory effects of this compound on G-protein coupled receptors, including the S1P1/Edg1 receptor.

Exploration of Orexin (B13118510) Receptor Ligand Properties

The potential for this compound to act as a ligand for orexin receptors has not been explored in any published research.

Cellular Pathway Modulation and Signaling

Direct research on how this compound modulates cellular pathways is not found in the available scientific literature. However, the activities of structurally related compounds, such as other nicotinic acid and pyridine (B92270) derivatives, can offer some hypothetical insights.

Involvement in Redox Reactions and Oxidative Stress Pathways

There is no specific information detailing the involvement of this compound in redox reactions or oxidative stress pathways.

Influence on Inflammatory Signaling Cascades

Specific studies on the influence of this compound on inflammatory signaling cascades are not available. However, research on other nicotinic acid and pyridine derivatives has shown anti-inflammatory potential. For instance, some derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory activity, showing significant effects in in vitro and in vivo models. nih.govchemistryjournal.net These compounds have been observed to inhibit inflammatory mediators. nih.gov Similarly, derivatives of 3-hydroxy-pyridine-4-one have demonstrated anti-inflammatory effects, which are thought to be related to their iron-chelating properties. nih.gov

Pre-clinical Research on Potential Antimicrobial Properties

There is no direct preclinical research available on the antimicrobial properties of this compound. However, the broader class of nicotinic acid derivatives has been a focus of antimicrobial research. For example, novel derivatives of nicotinic acid have shown significant activity against Gram-positive bacteria and some fungi. nih.gov Other studies have synthesized nicotinamides that exhibited antibacterial and antifungal activity. nih.govresearchgate.net The antimicrobial potential of nicotinic acid derivatives has been reviewed, suggesting this class of compounds could be a starting point for developing new antimicrobial agents. researchgate.net

Evaluation of Anti-inflammatory Potential in Non-human Models

Specific evaluations of the anti-inflammatory potential of this compound in non-human models are not documented in the available literature. However, related compounds have been studied. For example, novel thiazolo[4,5-b]pyridin-2-one derivatives have been evaluated in vivo for their anti-inflammatory action using the carrageenan-induced rat paw edema model, with some compounds showing more potent activity than ibuprofen. pensoft.net Similarly, newly synthesized nicotinic acid derivatives have been evaluated in vivo in rats and showed promising anti-inflammatory activity with a good gastric safety profile. nih.gov

In Vitro and Ex Vivo Cytotoxicity Studies

There are no specific in vitro or ex vivo cytotoxicity studies available for this compound. Research on other novel nicotinic acid derivatives has included cytotoxicity evaluations, with some compounds showing no toxic effects on normal cell lines while exhibiting antimicrobial or anticancer activity. nih.govnih.gov

Investigation of Effects on Central Nervous System Functions (e.g., Blood-Brain Barrier Penetration)

There is no specific information regarding the effects of this compound on central nervous system functions, including its ability to penetrate the blood-brain barrier (BBB). The permeability of the BBB to nicotinic acid itself is complex. wikipedia.org Studies on nicotine, a related compound, have shown that it can increase BBB permeability. nih.govresearchgate.net The ability of various heterocyclic compounds to cross the BBB is an active area of research, with factors like lipophilicity and hydrogen bonding capacity playing crucial roles. mdpi.com However, without specific studies on this compound, its potential to cross the BBB and affect the CNS remains unknown.

Applications and Research Utility of Ethyl 6 Hydroxy 5 Iodonicotinate

Utility as a Versatile Synthetic Synthon in Organic Synthesis

Ethyl 6-hydroxy-5-iodonicotinate serves as a highly adaptable building block, or "synthon," in the creation of more complex molecules. Its utility stems from the reactivity of its functional groups, which allow for a variety of chemical transformations.

The presence of an iodine atom is particularly significant. The carbon-iodine bond is relatively weak and can be readily cleaved, making it an excellent leaving group in cross-coupling reactions. nih.gov This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyridine (B92270) ring. Common palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings can be employed to attach a wide array of substituents, thereby generating a diverse library of pyridine derivatives. researchgate.net

Furthermore, the hydroxyl group at the 6-position can be alkylated or otherwise modified, adding another point of diversification. mdpi.com The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This multi-faceted reactivity allows for the systematic and controlled construction of intricate molecular architectures. google.com The synthesis of various substituted pyridines often involves multi-step processes where intermediates like this compound are crucial. google.comnanoscalereports.com

The strategic placement of these functional groups enables chemists to build complex heterocyclic systems. For instance, the core structure can be elaborated to form fused ring systems, such as imidazo[1,2-a]pyridines, which are known for their biological activities. nih.govacs.org The ability to perform sequential reactions at different positions of the molecule provides a powerful strategy for creating novel compounds with tailored properties.

Role as an Intermediate in Medicinal Chemistry Research for Lead Compound Development

In the realm of medicinal chemistry, this compound is a key intermediate in the development of new drug candidates. The pyridine scaffold is a common feature in many biologically active molecules, and the ability to modify this core structure is essential for optimizing the pharmacological properties of a potential drug. researchgate.net

The development of novel therapeutic agents often begins with a "lead compound," a molecule that shows some desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or undesirable side effects. Medicinal chemists then synthesize a series of analogues of the lead compound to improve these characteristics. This compound provides a platform for generating such analogues.

For example, the iodine atom can be replaced with various aryl or alkyl groups through cross-coupling reactions to explore how changes in this part of the molecule affect its interaction with a biological target. researchgate.net Similarly, modifications to the hydroxyl and ester groups can influence properties like solubility, metabolic stability, and cell permeability. This systematic modification allows researchers to establish a structure-activity relationship (SAR), which is a critical step in the drug discovery process. nih.gov

The insights gained from studying these analogues can guide the design of more potent and selective drugs. The versatility of this compound makes it an invaluable tool for medicinal chemists in their quest to develop new and effective treatments for a wide range of diseases.

Contributions to the Development of Novel Materials and Chemical Processes

The applications of this compound extend beyond medicinal chemistry into the field of materials science. The pyridine unit within the molecule can act as a ligand, a molecule that binds to a metal ion, to form coordination complexes and metal-organic frameworks (MOFs). nih.gov

MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters linked together by organic ligands. ornl.gov These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The functional groups on this compound, particularly the nitrogen atom of the pyridine ring and the hydroxyl group, can coordinate with metal ions to form the framework structure. The presence of the iodine atom offers a site for post-synthetic modification, allowing for the tuning of the properties of the MOF after its initial synthesis. researchgate.net

Furthermore, the development of new chemical processes can be facilitated by this compound. For instance, the use of molecular iodine as a catalyst in organic reactions is a growing area of interest due to its low cost and environmentally friendly nature. nih.gov Understanding the chemistry of iodine-containing compounds like this compound can contribute to the design of new catalytic systems.

Applications in Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers. acs.org This property allows the compound to be used as a ligand in coordination chemistry. The resulting metal complexes can exhibit interesting electronic, magnetic, and catalytic properties.

The formation of charge-transfer complexes between iodine and N-heterocycles like pyridine is a well-studied phenomenon. acs.org The interaction between the electron-donating pyridine and the electron-accepting iodine molecule can lead to the formation of new chemical species with unique spectroscopic and electronic properties. The study of such complexes provides fundamental insights into the nature of intermolecular interactions.

The ability of the pyridine nitrogen to bind to metals, combined with the other functional groups on the ring, allows for the construction of complex coordination architectures. acs.org These can range from simple mononuclear complexes to intricate polynuclear clusters and coordination polymers. The properties of these materials can be tuned by varying the metal ion and the other ligands in the coordination sphere.

Facilitation of Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing a systematic approach to understanding how the chemical structure of a molecule influences its biological activity. oncodesign-services.com this compound is an ideal scaffold for conducting such studies due to its multiple points of modification. researchgate.net

By synthesizing a series of derivatives where each functional group is systematically altered, researchers can probe the "pharmacophore" – the key structural features of a molecule responsible for its biological effect. nih.gov For example, a series of analogues could be prepared where the iodine atom is replaced with other halogens (fluorine, chlorine, bromine) to investigate the effect of halogen bonding and electronics on activity. mdpi.com

Similarly, the ethyl ester can be replaced with other esters or amides to explore the impact of these groups on potency and pharmacokinetic properties. nih.gov The hydroxyl group can be converted to an ether or other functional groups to assess the importance of hydrogen bonding at that position. mdpi.commdpi.com

The data generated from these SAR studies are crucial for building computational models that can predict the activity of new, unsynthesized compounds. oncodesign-services.com This iterative process of synthesis, biological testing, and computational analysis accelerates the lead optimization phase of drug discovery, ultimately leading to the identification of more effective and safer drug candidates. nih.govnih.gov

Potential for Use in Advanced Biomedical Imaging Research (e.g., Radioligand Precursors)

The presence of an iodine atom in this compound makes it a promising precursor for the development of radiolabeled imaging agents. Radioisotopes of iodine, such as iodine-123, iodine-124, and iodine-125, are used in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging. nih.govresearchgate.net These non-invasive imaging techniques allow for the visualization and quantification of biological processes in living organisms. frontiersin.org

To create a radiolabeled imaging agent, a stable iodine atom in a molecule is replaced with a radioactive isotope of iodine. This process, known as radioiodination, can be performed on precursors like this compound. The resulting radioligand can then be administered to a patient or an animal model, and its distribution in the body can be monitored using SPECT or PET. amanote.com

For example, if the parent molecule has a high affinity for a specific receptor in the brain, the radiolabeled version can be used to image the distribution of that receptor. This can be valuable for diagnosing diseases, monitoring disease progression, and assessing the efficacy of new drugs. nih.gov The development of novel radiopharmaceuticals is a key area of research in nuclear medicine, and compounds like this compound can serve as important starting materials for the synthesis of new imaging probes. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.